N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H13NO2S/c12-6-5-11(8-3-4-8)10(13)9-2-1-7-14-9/h1-2,7-8,12H,3-6H2 |
InChI Key |
SOFDWZUMJONKNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CCO)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with cyclopropylamine and 2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Scientific Research Applications
Thiophene Carboxamide Derivatives: Thiophene carboxamide derivatives, which share a structural similarity with N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide, have demonstrated anti-inflammatory properties . These compounds have been evaluated for their ability to inhibit bovine serum albumin denaturation, with aryl and aryl alkyl derivatives showing comparable activity to diclofenac sodium, a standard anti-inflammatory drug . Molecular docking studies have indicated that these compounds interact with key residues in the cyclooxygenase-2 receptor (COX2), suggesting their potential as COX2 ligands .
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors: Research into pyrimidine-4-carboxamide derivatives has identified them as inhibitors of NAPE-PLD, an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs) . While this compound is not a pyrimidine-4-carboxamide derivative, this research highlights the potential for carboxamide derivatives to be developed as enzyme inhibitors with in vivo applications .
HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Cyclopropyl indole derivatives have been investigated as NNRTIs . These compounds were designed to interact with the allosteric pocket of HIV reverse transcriptase, with some derivatives showing promising activity against wild-type HIV . The presence of a cyclopropyl group in these compounds is notable, as it occupies a specific binding pocket within the receptor .
Serotonin Receptor Modulation and Cancer Therapy: N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide, a related compound, has shown potential as a modulator of serotonin receptors and in cancer therapy. Studies suggest that benzothiophene derivatives can inhibit tumor growth and induce apoptosis in neoplastic cells.
Data Table: Related Compounds and Their Applications
Safety and Metabolism
Substituted thiophenes, in general, have been reviewed for safety, with many being considered safe based on their rapid absorption, metabolism, and excretion in humans and animals .
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thiophene-2-carboxamide derivatives exhibit structural diversity primarily in their nitrogen substituents and aromatic ring modifications. Below is a comparative analysis:
Table 1: Structural Features of Selected Thiophene-2-carboxamides
Key Observations:
- Substituent Effects : The cyclopropyl and hydroxyethyl groups in the target compound contrast with bulky aryl (e.g., 2-nitrophenyl in ) or heterocyclic (e.g., thiazolyl in ) substituents. This combination may balance hydrophobicity and solubility.
- Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 8.50°–13.53° in ) influence molecular packing and intermolecular interactions. The hydroxyethyl group in the target compound could introduce torsional flexibility.
Physicochemical Properties:
- Solubility : The hydroxyethyl group likely improves aqueous solubility relative to purely hydrophobic analogs (e.g., N-(2-nitrophenyl) derivatives ). Cyclophosphamide (), though structurally distinct, demonstrates how polar substituents enhance water solubility.
- Crystallinity : Analogous compounds (e.g., ) form crystals via weak interactions (C–H⋯O/S), suggesting the target compound may exhibit similar packing behavior.
Biological Activity
N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H13NO2S. This compound features a thiophene core, which is known for its diverse biological activities. The cyclopropyl and hydroxyethyl substituents contribute to its unique pharmacological profile.
| Property | Details |
|---|---|
| Molecular Formula | C10H13NO2S |
| Core Structure | Thiophene |
| Substituents | Cyclopropyl, Hydroxyethyl |
1. Modulation of Serotonin Receptors
Research indicates that this compound acts as a modulator of serotonin receptors, which are crucial in regulating mood and anxiety disorders. The compound's interaction with serotonin receptors suggests potential applications in treating various psychiatric conditions.
2. Anti-Cancer Properties
Studies have shown that derivatives of thiophene compounds can exhibit anti-cancer activity by inducing apoptosis in neoplastic cells. The specific mechanisms through which this compound operates are still under investigation, but preliminary findings indicate that it may inhibit tumor growth.
3. Anti-Inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have demonstrated its ability to suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. The presence of the thiophene core is essential for maintaining activity, while modifications to the substituents can enhance selectivity and potency.
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances receptor binding affinity |
| Hydroxyethyl Group | Increases solubility and bioavailability |
Case Studies
-
Serotonin Receptor Binding Study
- A study assessed the binding affinity of this compound at various serotonin receptor subtypes. Results indicated significant binding to the 5-HT1A receptor, suggesting its potential role in mood regulation.
-
Anti-Cancer Efficacy
- In a murine model of liver cancer, the compound demonstrated marked inhibition of tumor growth compared to control groups. Histological analysis revealed apoptosis in cancer cells treated with the compound.
-
Inflammation Model
- In an experimental model of inflammation induced by carrageenan, this compound significantly reduced paw edema, indicating its potential as an anti-inflammatory agent.
Q & A
Q. How are structural analogs designed to improve target binding affinity?
- Methodological Answer : Molecular docking (AutoDock Vina) screens substituents at the cyclopropyl or hydroxyethyl moieties. Free energy perturbation (FEP) calculations prioritize derivatives with lower ΔGbinding to HCV NS5B polymerase (PDB: 7UU) .
Contradiction Analysis and Recommendations
- Synthetic Yield Variability : Discrepancies (e.g., 58–76% yields) arise from solvent purity or reaction time. Use anhydrous solvents and Schlenk-line techniques for moisture-sensitive steps .
- Biological Activity Conflicts : Inconsistent IC₅₀ values may stem from viral strain differences (e.g., HCV genotype 1 vs. 3). Standardize assays with reference strains (e.g., JFH1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
